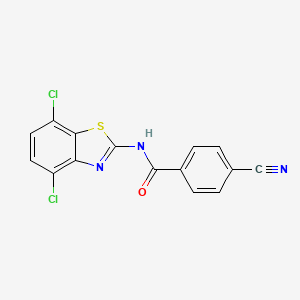

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzothiazole ring, a cyano group, and an amide group. The benzothiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, benzothiazoles and cyanoacetamides are known to undergo a variety of chemical reactions. For instance, cyanoacetamides can react with active methylene reagents to form various derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzothiazoles are generally stable compounds .

Scientific Research Applications

Synthesis and Derivative Studies

Derivative Synthesis : A study discussed the synthesis of pyrimido[2,1-b]benzothiazole derivatives, highlighting the potential for chemical modification of similar compounds (Baheti, Kapratwar, & Kuberkar, 2002).

Novel Compound Synthesis : Another research focused on synthesizing new benzothiazole derivatives for potential antitumor applications (Yoshida et al., 2005).

Synthetic Methodology : A study discussed efficient synthetic methodologies for compounds like 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a structurally similar compound (Mohamed et al., 2020).

Biological and Chemical Applications

Cancer Research : Indapamide derivatives, structurally similar to 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide, were synthesized and evaluated for their anticancer activities (Yılmaz et al., 2015).

Fluoride Anion Detection : Certain benzamide derivatives have been found effective in the colorimetric sensing of fluoride anions (Younes et al., 2020).

Potassium Channel Openers : Novel cyanoguanidine derivatives, related in function to benzamides, were explored as potassium channel openers for bladder treatment (Pérez-Medrano et al., 2007).

Chemical Property Analysis

Molecular Structure Studies : The molecular structures of benzothiazole derivatives, like N-(benzothiazol-2-yl)benzamide, were confirmed by X-ray structural analysis, highlighting the importance of structural studies in understanding chemical properties (Arsenyan, Paegle, & Belyakov, 2013).

Heterocyclic Synthesis : The reactions of benzimidoyl chloride with thioamides to create various cyclic products, including benzothiazine and quinazoline, were explored, indicating the versatility of benzothiazole-based compounds (Fathalla & Pazdera, 2002).

Antibacterial Studies : N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and tested for antibacterial activities, showing the potential biomedical applications of benzothiazole compounds (Obasi et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the activity of similar compounds, it may inhibit the cox enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting these enzymes, the compound may reduce inflammation and pain .

Result of Action

Based on the activity of similar compounds, it may reduce inflammation and pain by inhibiting the production of prostaglandins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide .

Future Directions

Properties

IUPAC Name |

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2N3OS/c16-10-5-6-11(17)13-12(10)19-15(22-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHMEMXAPWWVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)

![2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2876061.png)